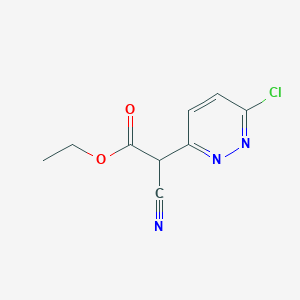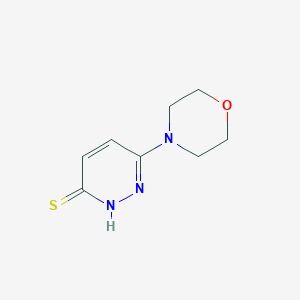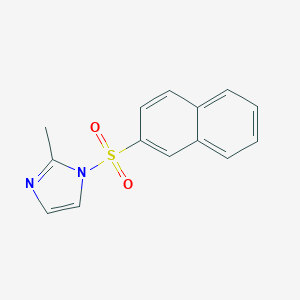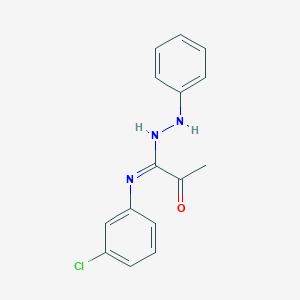
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a cyano group at the 3-position, along with an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with ethyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used for the reduction of the cyano group.
Major Products
Substitution Reactions: Products include various substituted pyridazine derivatives.
Hydrolysis: The major product is 6-chloro-3-pyridazinecarboxylic acid.
Reduction: The major product is ethyl (6-chloro-3-pyridazinyl)(amino)acetate.
科学的研究の応用
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .
類似化合物との比較
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate can be compared with other pyridazine derivatives such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar structure but contains a fluorine atom instead of a cyano group.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core but have different substituents, leading to varied biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(5-11)7-3-4-8(10)13-12-7/h3-4,6H,2H2,1H3 |
InChIキー |
GWAWAZHRUNXMLE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl |
正規SMILES |
CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)





![4-[4-(Diphenylphosphoryl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B274141.png)
![2-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B274146.png)

![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)
